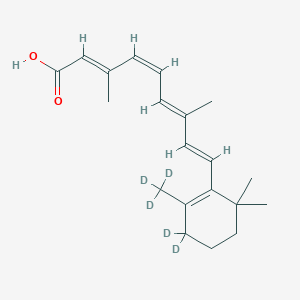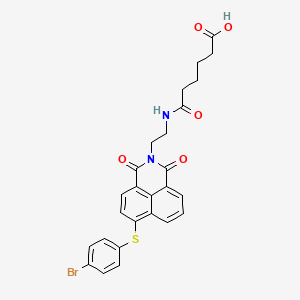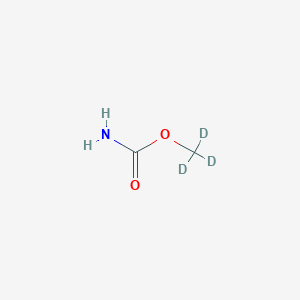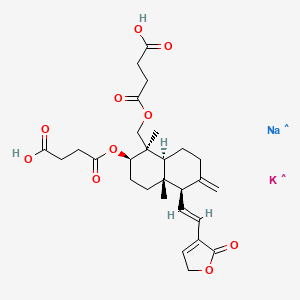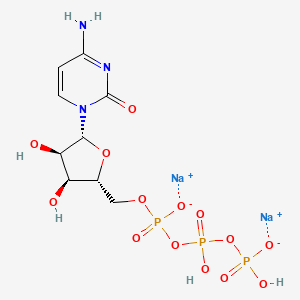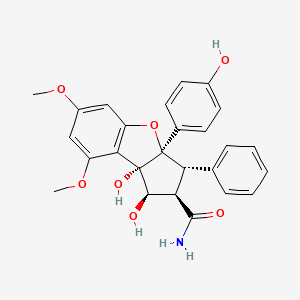
eIF4A3-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eukaryotic Initiation Factor 4A3 Inhibitor 7 (eIF4A3-IN-7) is a potent inhibitor of eukaryotic initiation factor 4A3 (eIF4A3), a member of the DEAD-box protein family. eIF4A3 is a core component of the exon junction complex, which plays a crucial role in RNA splicing and nonsense-mediated mRNA decay. This compound has shown potential in cancer research and other dysproliferative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of eIF4A3-IN-7 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and are typically found in patent literature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the production likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
eIF4A3-IN-7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound.
Scientific Research Applications
eIF4A3-IN-7 has a wide range of scientific research applications, including:
Mechanism of Action
eIF4A3-IN-7 exerts its effects by inhibiting the activity of eIF4A3, a DEAD-box RNA helicase. eIF4A3 is involved in the assembly of the exon junction complex, which regulates RNA splicing and quality control. By inhibiting eIF4A3, this compound disrupts these processes, leading to altered RNA metabolism and reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
Silvestrol: Another eIF4A inhibitor that targets eIF4A1 and eIF4A2, but not eIF4A3.
EIF4A3-IN-1: A related compound with similar inhibitory effects on eIF4A3.
Uniqueness
eIF4A3-IN-7 is unique in its high specificity for eIF4A3, making it a valuable tool for studying the specific functions of eIF4A3 in RNA metabolism and cancer. Unlike other eIF4A inhibitors, this compound does not significantly affect eIF4A1 or eIF4A2, reducing off-target effects and increasing its potential as a therapeutic agent .
Properties
Molecular Formula |
C26H25NO7 |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
(1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-3a-(4-hydroxyphenyl)-6,8-dimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C26H25NO7/c1-32-17-12-18(33-2)22-19(13-17)34-26(15-8-10-16(28)11-9-15)21(14-6-4-3-5-7-14)20(24(27)30)23(29)25(22,26)31/h3-13,20-21,23,28-29,31H,1-2H3,(H2,27,30)/t20-,21-,23-,25+,26+/m1/s1 |
InChI Key |
CBOHUZROGYCRQJ-VRFYTPIESA-N |
Isomeric SMILES |
COC1=CC2=C(C(=C1)OC)[C@@]3([C@@H]([C@@H]([C@H]([C@@]3(O2)C4=CC=C(C=C4)O)C5=CC=CC=C5)C(=O)N)O)O |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C3(C(C(C(C3(O2)C4=CC=C(C=C4)O)C5=CC=CC=C5)C(=O)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide](/img/structure/B12421499.png)
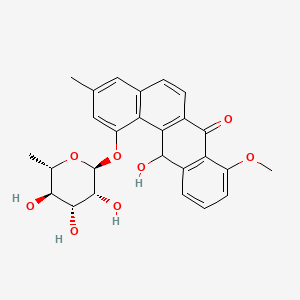
![(NZ,4S)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide](/img/structure/B12421509.png)

![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B12421542.png)
